3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol
Overview
Description
3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol , also known by its chemical formula C8H7Cl2NO2 , is a compound with intriguing properties. Its systematic name reveals its structure: it contains an oxetane ring (a four-membered cyclic ether) fused to a pyridine ring. The dichloro substitution at positions 4 and 6 on the pyridine moiety adds further complexity to its structure .
Synthesis Analysis
The synthesis of This compound involves intricate organic chemistry. Researchers have explored various routes, including cyclization reactions and functional group transformations. While I don’t have access to specific papers, the synthesis likely includes steps such as halogenation, cyclization, and hydroxylation. Further investigation into the literature would provide detailed synthetic pathways .
Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its properties. The oxetane ring introduces strain due to its small size, affecting reactivity and stability. The dichloro substitution on the pyridine ring influences its electronic properties. Researchers employ techniques like X-ray crystallography and NMR spectroscopy to elucidate the precise arrangement of atoms in the molecule .
Chemical Reactions Analysis
This compound participates in various chemical reactions. These may include nucleophilic substitutions, ring-opening reactions, and intramolecular transformations. Investigating its behavior under different conditions provides insights into its reactivity and potential applications .
Physical and Chemical Properties Analysis
Mechanism of Action
Understanding the compound’s mechanism of action is essential for its potential use. Depending on its biological or chemical context, it could act as a ligand, enzyme inhibitor, or participate in other interactions. Researchers explore its binding sites, target molecules, and effects on biological systems .
Safety and Hazards
Properties
IUPAC Name |
3-(4,6-dichloropyridin-3-yl)oxetan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-6-1-7(10)11-2-5(6)8(12)3-13-4-8/h1-2,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXBGAHFJREMTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CN=C(C=C2Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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